

Fascaplysin: A Deep Dive into its Chemical Identity and Biological Interactions

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Compound of Interest

Compound Name: *Fascaplysin*

Cat. No.: *B045494*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fascaplysin, a potent marine-derived alkaloid, has garnered significant attention within the scientific community for its broad spectrum of biological activities.[1][2][3] First isolated in 1988 from the sponge *Fascaplysinopsis bergquist* sp., this red pigment exhibits promising anticancer, antimicrobial, and anti-inflammatory properties.[4] Its unique pentacyclic structure is central to its mechanism of action, which includes the inhibition of key cellular enzymes and interaction with DNA. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological interactions of **fascaplysin**, with a focus on its role as a Cyclin-Dependent Kinase 4 (CDK4) inhibitor and its influence on the PI3K/Akt/mTOR signaling pathway.

Chemical Structure and Physicochemical Properties

Fascaplysin is a cationic molecule with a rigid, planar pentacyclic ring system based on a 12H-pyrido[1,2-a:3,4-b']diindole framework.[1][5] Its chemical identity is well-characterized, and its physicochemical properties are crucial for understanding its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and for the design of future derivatives.

Chemical Structure

The chemical structure of **fascaplysin** is presented below:

Caption: Chemical structure of the **fascaplysin** cation.

Physicochemical Data

A summary of the key physicochemical properties of **fascaplysin** is provided in the table below. It is important to note that while some experimental data is available, many properties are computationally predicted.

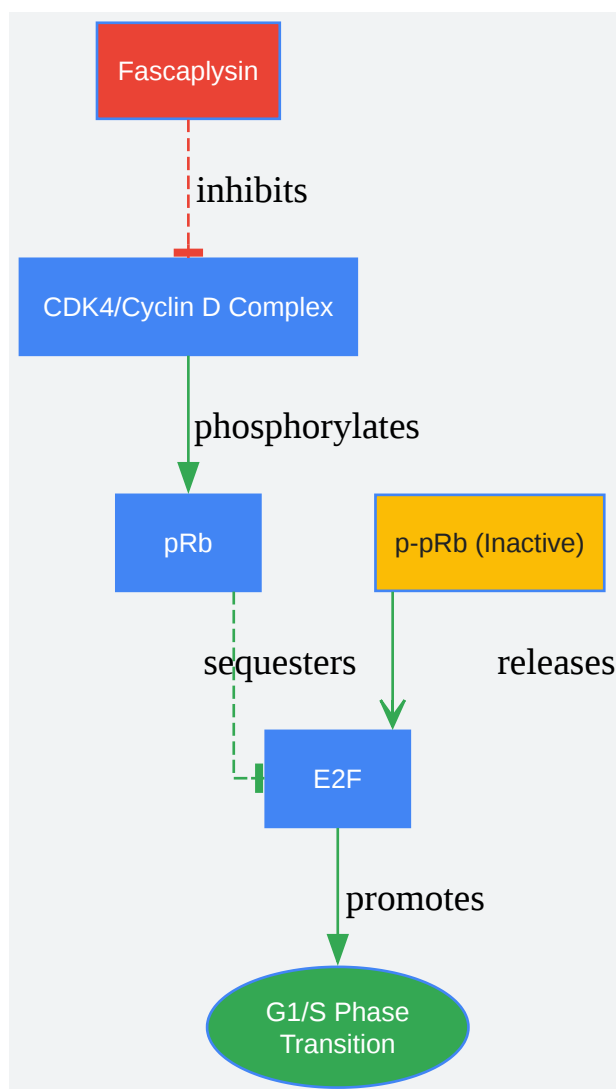
Property	Value	Source
IUPAC Name	3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaen-20-one	PubChem[6]
Molecular Formula	C18H11N2O+	PubChem[6]
Molecular Weight (cation)	271.3 g/mol	PubChem[6]
Molecular Weight (chloride salt)	306.75 g/mol	Santa Cruz Biotechnology[7]
CAS Number	114719-57-2	Santa Cruz Biotechnology[7]
Appearance	Red pigment	Wikipedia[1]
Melting Point	Not available for fascaplysin. An intermediate in a synthetic route has a reported melting point of 175–177 °C.	PubMed Central[8]
Solubility	Soluble in DMSO and water.	AG Scientific
XLogP3 (Computed)	2.9	PubChem[6]
pKa (Predicted)	Acidic: 12.8, Basic: -2.9	ChemAxon

Key Biological Activities and Signaling Pathways

Fascaplysin's potent biological effects stem from its ability to interact with multiple intracellular targets. Its planar structure allows it to intercalate into DNA, contributing to its cytotoxicity.[9] However, its more specific interactions with key signaling proteins are of greater interest for targeted drug development.

Cyclin-Dependent Kinase 4 (CDK4) Inhibition

Fascaplysin is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle.[3][10] CDK4, in complex with cyclin D, phosphorylates the retinoblastoma protein (pRb), leading to the release of E2F transcription factors and progression from the G1 to the S phase of the cell cycle. By inhibiting CDK4, **fascaplysin** induces a G1 cell cycle arrest, preventing cancer cell proliferation.[10]



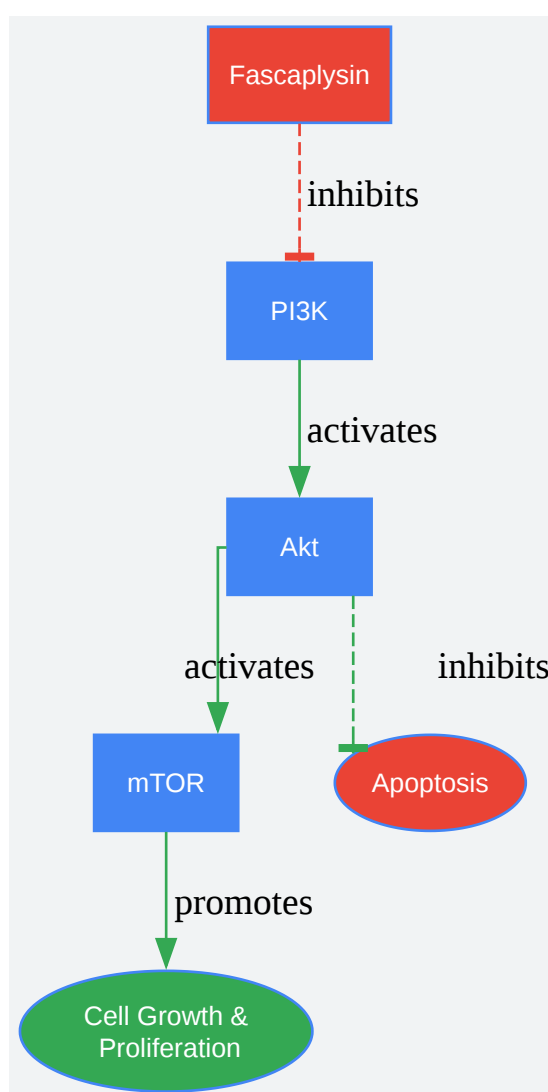
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Caption: **Fascaplysin** inhibits the CDK4/Cyclin D complex, preventing pRb phosphorylation and blocking the G1/S cell cycle transition.

Modulation of the PI3K/Akt/mTOR Pathway

Fascaplysin has also been shown to induce apoptosis and autophagy in cancer cells by inhibiting the PI3K/Akt/mTOR signaling cascade.[9][11] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Fascaplysin's inhibitory effect on this pathway further contributes to its anticancer properties.



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Caption: **Fascaplysin** inhibits the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and increased apoptosis.

Experimental Protocols

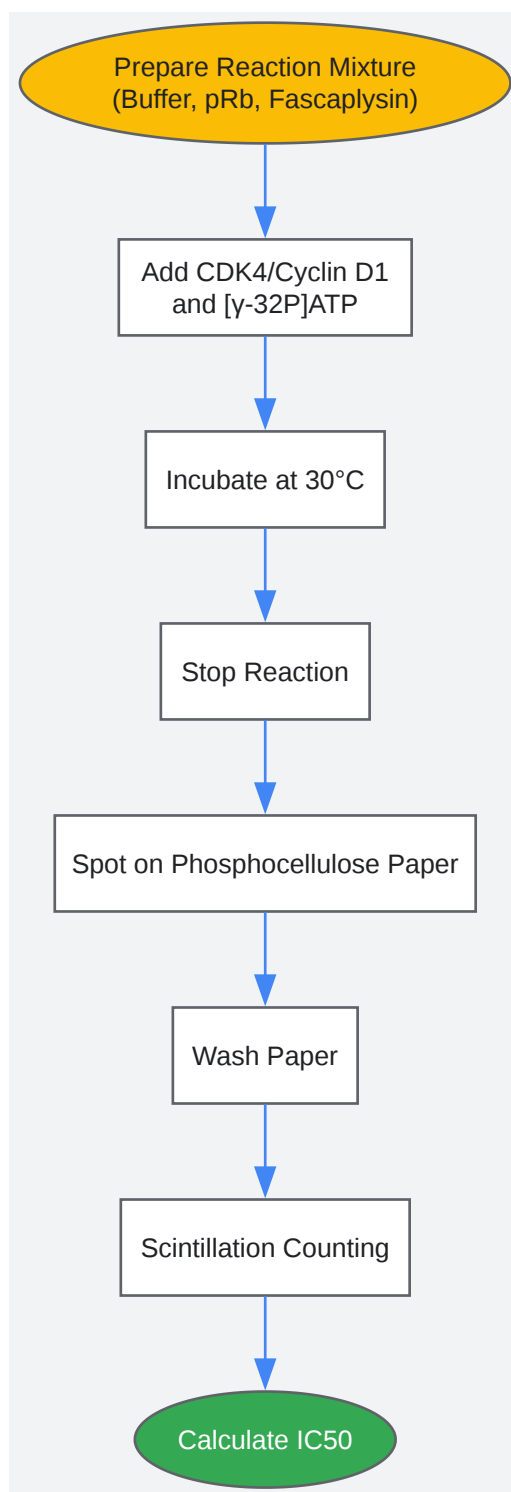
Detailed experimental protocols are essential for the accurate assessment of **fascaplysin**'s biological activity. Below are generalized methodologies for key experiments cited in the literature.

CDK4 Kinase Inhibition Assay

This assay is used to determine the in vitro potency of **fascaplysin** as a CDK4 inhibitor.

Methodology:

- Reagents and Materials: Recombinant human CDK4/Cyclin D1 enzyme, pRb protein substrate, [γ - 32 P]ATP, kinase assay buffer, **fascaplysin** stock solution, phosphocellulose paper, scintillation counter.
- Procedure:
 - Prepare a reaction mixture containing the kinase buffer, pRb substrate, and varying concentrations of **fascaplysin**.
 - Initiate the kinase reaction by adding the CDK4/Cyclin D1 enzyme and [γ - 32 P]ATP.
 - Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
 - Stop the reaction by adding a solution like phosphoric acid.
 - Spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated [γ - 32 P]ATP.
 - Quantify the incorporation of 32 P into the pRb substrate using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each **fascaplysin** concentration relative to a control without the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the **fascaplysin** concentration.



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Caption: A generalized workflow for a CDK4 kinase inhibition assay.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

This technique is used to assess the effect of **fascaplysin** on the phosphorylation status and expression levels of key proteins in the PI3K/Akt/mTOR pathway in cultured cells.

Methodology:

- **Cell Culture and Treatment:** Culture a relevant cancer cell line (e.g., HL-60) and treat with varying concentrations of **fascaplysin** for a specified time.
- **Protein Extraction:** Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.
- **Protein Quantification:** Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
- **SDS-PAGE and Western Blotting:**
 - Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:**
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and mTOR.
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

- Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of **fascaplysin**.

Conclusion

Fascaplysin remains a molecule of significant interest in the field of drug discovery due to its potent and diverse biological activities. Its well-defined chemical structure and its ability to specifically inhibit key cellular pathways like the CDK4/Cyclin D and PI3K/Akt/mTOR pathways make it a valuable lead compound for the development of novel anticancer therapeutics. Further research, including detailed structure-activity relationship studies and preclinical in vivo evaluation, is warranted to fully explore the therapeutic potential of **fascaplysin** and its analogs. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to advancing our understanding of this remarkable marine natural product.

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